Photosensitizer-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

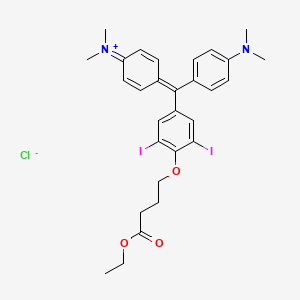

Molecular Formula |

C29H33ClI2N2O3 |

|---|---|

Molecular Weight |

746.8 g/mol |

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-[4-(4-ethoxy-4-oxobutoxy)-3,5-diiodophenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium chloride |

InChI |

InChI=1S/C29H33I2N2O3.ClH/c1-6-35-27(34)8-7-17-36-29-25(30)18-22(19-26(29)31)28(20-9-13-23(14-10-20)32(2)3)21-11-15-24(16-12-21)33(4)5;/h9-16,18-19H,6-8,17H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

UMCMUSYHDIZEHF-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C=C(C=C1I)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)I.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Protoporphyrin IX (PpIX), a key photosensitizer in various biomedical applications, notably in photodynamic therapy (PDT). While the prompt specified "Photosensitizer-3," this term does not correspond to a specific, recognized compound. Therefore, Protoporphyrin IX, a well-documented and clinically relevant photosensitizer, has been selected as a representative molecule for this guide.

Protoporphyrin IX is a naturally occurring porphyrin and a precursor to heme, an essential component of hemoglobin and cytochromes.[1][2] Its ability to generate reactive oxygen species (ROS) upon light activation makes it a valuable agent in targeted cancer therapy and other medical fields.[3][4][5] This document details the biosynthetic pathway of Protoporphyrin IX, provides protocols for its analysis, and outlines its mechanism of action in photodynamic therapy.

Synthesis of Protoporphyrin IX

Protoporphyrin IX is the final intermediate in the heme biosynthesis pathway.[5] The synthesis is a conserved multi-step enzymatic process that occurs in the mitochondria and cytoplasm of cells.[2][5]

The biosynthetic pathway begins with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), a reaction catalyzed by ALA synthase.[2][5] Two molecules of ALA are then condensed to form porphobilinogen.[2] Four molecules of porphobilinogen are subsequently assembled into a linear tetrapyrrole, hydroxymethylbilane, which is then cyclized to form uroporphyrinogen III.[5] A series of enzymatic modifications, including decarboxylations and oxidations, convert uroporphyrinogen III into protoporphyrinogen IX.[2][6] The final step is the six-electron oxidation of protoporphyrinogen IX to Protoporphyrin IX, a reaction mediated by the enzyme protoporphyrinogen oxidase.[1][2][5]

In the context of photodynamic therapy, exogenous administration of ALA is a common strategy to induce the accumulation of Protoporphyrin IX specifically in tumor cells.[3][4] This is due to the higher metabolic rate of cancer cells and a feedback mechanism in the heme pathway that is bypassed by providing excess ALA.[4]

Characterization of Protoporphyrin IX

The structural and photophysical properties of Protoporphyrin IX can be thoroughly characterized using a variety of analytical techniques.

2.1 Spectroscopic Characterization

-

UV-Visible (UV-Vis) Spectroscopy: Protoporphyrin IX exhibits a characteristic absorption spectrum with an intense Soret band around 406 nm and four weaker Q-bands in the visible region.[7][8][9] The exact peak positions can vary depending on the solvent and aggregation state of the molecule.[7]

-

Fluorescence Spectroscopy: Upon excitation, Protoporphyrin IX emits fluorescence, with emission maxima that are also solvent-dependent.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Protoporphyrin IX. The large ring current of the porphyrin macrocycle results in a characteristic spread of proton resonances, with the inner NH protons appearing at upfield chemical shifts (around -2 ppm) and the peripheral protons at downfield shifts (8-10 ppm).[10]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of Protoporphyrin IX and to confirm its elemental composition.[11][12][13][14] Electrospray ionization (ESI) is a common technique used for this purpose.[9]

2.2 Chromatographic Characterization

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the purification and quantification of Protoporphyrin IX.[14] Reversed-phase columns are typically used with a gradient elution of solvents such as acetonitrile and water with a formic acid modifier.[14][15][16]

Table 1: Summary of Characterization Data for Protoporphyrin IX

| Technique | Parameter | Typical Value | Reference |

| UV-Vis Spectroscopy | Soret Band (in Toluene) | ~406 nm | [7] |

| Q-Bands (in Toluene) | ~505, 540, 575, 630 nm | [7] | |

| Fluorescence Spectroscopy | Emission Maxima (in Toluene) | ~632, 695 nm | [7] |

| Mass Spectrometry | Molecular Weight (C₃₄H₃₄N₄O₄) | 562.66 g/mol | |

| [M+H]⁺ (ESI-MS) | m/z 563 | [14] | |

| ¹H NMR (in DMSO) | NH protons | ~ -3.8 ppm | [17] |

| Meso protons | ~ 9.9 - 10.1 ppm | [17] | |

| Methyl protons | ~ 3.5 - 3.6 ppm | [17] | |

| Vinyl protons | ~ 6.1 - 8.3 ppm | [17] | |

| ¹³C NMR (in DMSO) | Carboxylic acid carbons | ~ 174 ppm | [17] |

| Pyrrole α-carbons | ~ 136 - 139 ppm | [17] |

Experimental Protocols

3.1 Protocol for UV-Visible Spectroscopy

-

Sample Preparation: Dissolve a small amount of Protoporphyrin IX in a suitable solvent (e.g., chloroform, methanol, or a 1:1 mixture of DMF and methanol) to obtain a concentration with an absorbance of approximately 1 at the Soret peak.[18]

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the solvent.

-

Measurement: Record the absorption spectrum of the Protoporphyrin IX solution from 300 to 700 nm.

-

Data Analysis: Identify the wavelengths of the Soret and Q-band maxima. Calculate the molar extinction coefficient using the Beer-Lambert law if the concentration is known.

3.2 Protocol for High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the Protoporphyrin IX sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.

-

HPLC System:

-

Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes to elute the Protoporphyrin IX.[15][16]

-

Data Analysis: Identify the retention time of the Protoporphyrin IX peak. The peak area can be used for quantification by comparison to a standard curve.

Signaling Pathways and Experimental Workflows

4.1 Mechanism of Action in Photodynamic Therapy

The therapeutic effect of Protoporphyrin IX in PDT is based on the generation of cytotoxic reactive oxygen species (ROS).[3] Upon irradiation with light of a specific wavelength (typically in the red region of the spectrum), the Protoporphyrin IX molecule is excited from its ground state to a short-lived singlet excited state.[19] It can then undergo intersystem crossing to a longer-lived triplet excited state. In this triplet state, Protoporphyrin IX can transfer its energy to molecular oxygen (Type II reaction), generating highly reactive singlet oxygen (¹O₂).[19] Alternatively, it can participate in electron transfer reactions (Type I reaction) to produce other ROS such as superoxide anion (O₂⁻) and hydroxyl radicals (•OH).[20][21][22] These ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[21][23]

4.2 Experimental Workflow for Synthesis and Characterization

The general workflow for studying Protoporphyrin IX involves its synthesis or induction, followed by purification and characterization.

References

- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 2. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Endogenous protoporphyrin IX, a clinically useful photosensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protoporphyrinogen IX - Wikipedia [en.wikipedia.org]

- 7. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic and theoretical studies of Ga(III)protoporphyrin-IX and its reactions with myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of protoporphyrin IX and magnesium protoporphyrin IX in Arabidopsis thaliana and Camellia sinensis using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]

- 15. Bioderived protoporphyrin IX incorporation into a metal-organic framework for enhanced photocatalytic degradation of chemical warfare agents | MRS Communications | Cambridge Core [cambridge.org]

- 16. biorxiv.org [biorxiv.org]

- 17. bmse001177 Protoporphyrin IX at BMRB [bmrb.io]

- 18. Protoporphyrin IX dimethyl ester [omlc.org]

- 19. mdpi.com [mdpi.com]

- 20. Ros production by endogenously generated Protoporphyrin IX in murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. karger.com [karger.com]

- 22. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 23. Photosensitization and mechanism of cytotoxicity induced by the use of ALA derivatives in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Methylene Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene Blue (MB), a phenothiazinium salt, is a well-established photosensitizer with a long history of use in various scientific and clinical applications.[1][2][3] Its utility spans from a simple biological stain to a potent agent in photodynamic therapy (PDT) for the treatment of cancer and microbial infections.[2][4][5] This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of Methylene Blue, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it modulates in a therapeutic context.

Photophysical and Photochemical Properties

The efficacy of Methylene Blue as a photosensitizer is rooted in its ability to absorb light and subsequently generate reactive oxygen species (ROS). Upon absorption of photons, typically in the red region of the visible spectrum, the MB molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can either relax back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state (T₁). It is this triplet state that is primarily responsible for the photochemical reactions that underpin its therapeutic effects.[6]

Data Presentation

The key photophysical and photochemical parameters of Methylene Blue are summarized in the tables below. These values can be influenced by the solvent, concentration, and local microenvironment.

Table 1: Photophysical Properties of Methylene Blue

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | 665 nm (monomer), 610 nm (dimer) | Aqueous solution[7] |

| Molar Extinction Coefficient (ε) | ~81,600 M-1cm-1 at 664 nm | Water |

| Emission Maximum (λem) | 688 nm | Aqueous solution[7] |

| Stokes Shift | 21 nm | Aqueous solution[7] |

| Fluorescence Quantum Yield (Φf) | 0.04 | Ethanol[8] |

Table 2: Photochemical Properties of Methylene Blue

| Parameter | Value | Solvent/Conditions |

| Triplet State Energy (ET) | 140-142 kJ/mol | |

| Triplet State Lifetime (τT) | ~10 µs | Aqueous solution |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.52 | Water/Acetonitrile[9][10] |

Experimental Protocols

Accurate characterization of the photophysical and photochemical properties of photosensitizers like Methylene Blue is crucial for predicting and optimizing their therapeutic efficacy. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

Objective: To determine the molar absorptivity of Methylene Blue at its absorption maximum.

Materials:

-

Methylene Blue powder

-

High-purity solvent (e.g., ethanol or deionized water)

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Prepare a stock solution of Methylene Blue of a known concentration (e.g., 1 mM) by accurately weighing the powder and dissolving it in a precise volume of the chosen solvent.

-

From the stock solution, prepare a series of dilutions with concentrations ranging from approximately 1 µM to 10 µM.

-

Record the absorbance spectrum of each dilution using a UV-Vis spectrophotometer, scanning across the relevant wavelength range (e.g., 500-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting linear fit.

Determination of Fluorescence Quantum Yield

Objective: To determine the efficiency of the fluorescence process of Methylene Blue relative to a standard.

Materials:

-

Methylene Blue solution of known absorbance

-

A reference dye with a known fluorescence quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Fluorometer

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of Methylene Blue and a solution of the reference dye in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Measure the absorbance of both the Methylene Blue and the reference dye solutions at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum of both solutions using the same excitation wavelength and instrumental settings.

-

Integrate the area under the emission curves for both the sample and the reference.

-

Calculate the fluorescence quantum yield of Methylene Blue using the following equation:

Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Determination of Singlet Oxygen Quantum Yield

Objective: To quantify the efficiency of singlet oxygen generation by Methylene Blue.

Method 1: Direct Measurement via Phosphorescence

Materials:

-

Pulsed laser for excitation

-

Near-infrared (NIR) detector (e.g., liquid nitrogen-cooled Germanium photodiode)

-

Monochromator

-

Data acquisition system

Procedure:

-

Prepare a solution of Methylene Blue in a deuterated solvent (e.g., D₂O) to prolong the lifetime of singlet oxygen.

-

Excite the sample with a short laser pulse.

-

Detect the time-resolved phosphorescence of singlet oxygen at its characteristic emission maximum of ~1270 nm.[9][11]

-

The singlet oxygen quantum yield can be determined by comparing the intensity of the phosphorescence signal to that of a reference photosensitizer with a known ΦΔ under identical experimental conditions.

Method 2: Indirect Measurement using a Chemical Trap

Materials:

-

Methylene Blue solution

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green (SOSG))

-

UV-Vis spectrophotometer or fluorometer

-

Light source with a specific wavelength for excitation

Procedure:

-

Prepare a solution containing both Methylene Blue and the chemical trap.

-

Irradiate the solution with light at a wavelength where Methylene Blue absorbs but the trap does not.

-

Monitor the change in absorbance (for DPBF) or fluorescence (for SOSG) of the trap over time. The rate of this change is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield is determined by comparing the rate of change to that observed with a reference photosensitizer of known ΦΔ.[12]

Cellular Uptake and Localization

Objective: To determine the efficiency of cellular internalization and the subcellular localization of Methylene Blue.

Materials:

-

Cell culture of interest

-

Methylene Blue solution

-

Fluorescence microscope or flow cytometer

-

Phosphate-buffered saline (PBS)

Procedure for Cellular Uptake (Flow Cytometry):

-

Incubate the cells with a known concentration of Methylene Blue for various time points.

-

At each time point, wash the cells with PBS to remove extracellular MB.

-

Harvest the cells and resuspend them in PBS.

-

Analyze the intracellular fluorescence using a flow cytometer. The mean fluorescence intensity is proportional to the amount of internalized MB.

Procedure for Subcellular Localization (Fluorescence Microscopy):

-

Grow cells on coverslips and incubate with Methylene Blue.

-

Co-stain the cells with fluorescent probes specific for different organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

-

Wash the cells with PBS and mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets to observe the colocalization of Methylene Blue with the organelle-specific probes. Methylene Blue is known to accumulate in mitochondria.[1][3]

Signaling Pathways in Methylene Blue-Mediated Photodynamic Therapy

Upon light activation, Methylene Blue generates ROS, which can induce cell death through various signaling pathways, primarily apoptosis and necrosis.[2] The specific pathway activated depends on the dose of MB, the light dose, and the cell type.

Apoptosis Induction

At lower doses of MB-PDT, apoptosis is often the predominant mode of cell death. The generated ROS can cause damage to mitochondria, leading to the release of cytochrome c into the cytoplasm. This triggers the activation of a cascade of caspases, ultimately leading to the execution of the apoptotic program.

Caption: Apoptotic signaling pathway induced by MB-PDT.

Necrosis Induction

At higher doses of MB-PDT, the massive amount of ROS generated can lead to overwhelming cellular damage, resulting in necrosis. This form of cell death is characterized by the loss of membrane integrity and the release of cellular contents, which can trigger an inflammatory response.

Caption: Necrotic cell death pathway induced by high-dose MB-PDT.

Experimental Workflow for Elucidating Cell Death Pathways

To determine the mode of cell death induced by MB-PDT, a series of assays can be performed.

Caption: Experimental workflow for cell death pathway analysis.

Conclusion

Methylene Blue remains a photosensitizer of significant interest due to its favorable photophysical and photochemical properties, well-characterized mechanisms of action, and proven clinical utility. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile molecule. A thorough characterization using the outlined protocols is essential for the successful development of novel photodynamic therapies.

References

- 1. Binding, aggregation and photochemical properties of methylene blue in mitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. biolight.shop [biolight.shop]

- 5. biolight.shop [biolight.shop]

- 6. researchgate.net [researchgate.net]

- 7. Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use [mdpi.com]

- 8. PhotochemCAD | Methylene blue [photochemcad.com]

- 9. mgg.chem.ucla.edu [mgg.chem.ucla.edu]

- 10. rsc.org [rsc.org]

- 11. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

"Photosensitizer-3" mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Photosensitizer-3

Introduction

This compound is a novel, third-generation photosensitizer designed for enhanced efficacy in photodynamic therapy (PDT). It is a biotinylated porphyrin derivative, a modification that serves a dual purpose: tumor targeting and a unique dual-mechanism of action for generating reactive oxygen species (ROS). The introduction of a biotin moiety is intended to facilitate targeted delivery to cancer cells, which often overexpress biotin receptors.[1][2] Unexpectedly, this biotinylation also enhances the photosensitizer's ability to generate superoxide anion radicals, enabling it to function through both Type I and Type II photodynamic pathways. This dual mechanism is particularly advantageous for treating hypoxic tumors, a common challenge in cancer therapy.[1] This guide provides a comprehensive overview of the core mechanism of action of this compound, including its photophysical and photochemical properties, cellular uptake and localization, and the signaling pathways it modulates.

Data Presentation

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is determined by its photophysical and photochemical properties. Key parameters for this compound and its parent compound, Protoporphyrin IX, are summarized below.

| Property | This compound (Biotinylated Protoporphyrin IX) | Protoporphyrin IX (Parent Compound) | Reference |

| Absorption Maxima (Soret Band) | ~400 nm | ~400 nm | [3][4] |

| Absorption Maxima (Q-bands) | 600-800 nm | 600-650 nm | [3] |

| Singlet Oxygen Quantum Yield (ΦΔ) | Moderate to High | 0.40 to 0.65 | [5] |

| Superoxide Anion Radical Generation | Enhanced | Low | [1] |

| Fluorescence Quantum Yield (Φf) | Low | Low | [5] |

| Fluorescence Lifetime (τf) | Short (~2 ns) | 11-12 ns | [5] |

In Vitro Photodynamic Efficacy

The phototoxicity of this compound has been evaluated in various cancer cell lines. The following table summarizes its efficacy.

| Cell Line | IC50 (with light) | IC50 (dark) | Light Dose | Reference |

| HepG2 | Significantly lower than dark toxicity | High | Not specified | [6] |

| HeLa | Not specified | Not specified | Not specified | [7] |

| MDA-MB-231 | Dose-dependent | Not specified | Variable | [8] |

Core Mechanism of Action

The mechanism of action of this compound is initiated by the absorption of light at a specific wavelength, leading to the generation of cytotoxic reactive oxygen species (ROS). This process can proceed via two distinct pathways: Type I and Type II photoreactions.

Photochemical Activation

Upon irradiation, this compound transitions from its ground singlet state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state is the key intermediate for subsequent photochemical reactions.

Type I and Type II Photoreactions

-

Type II Reaction: The excited triplet state of this compound can transfer its energy directly to molecular oxygen (³O₂), which is abundant in most tissues. This energy transfer converts oxygen into its highly reactive singlet state (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, leading to cell death. This is considered the dominant mechanism for many photosensitizers.[9][10]

-

Type I Reaction: Alternatively, the excited triplet photosensitizer can react directly with a substrate, such as a biological molecule, through electron or hydrogen atom transfer. This results in the formation of radical ions or free radicals. These radicals can then react with oxygen to produce other ROS, including the superoxide anion radical (O₂⁻•), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).[9][10] The biotinylation of this compound has been shown to unexpectedly boost the generation of superoxide anion radicals, enhancing the Type I pathway.[1]

The dual Type I and Type II mechanism of this compound is a significant advantage, particularly in the hypoxic environment of solid tumors where the oxygen concentration is low, potentially limiting the efficacy of a purely Type II photosensitizer.[1]

Cellular Uptake and Subcellular Localization

The biotin moiety of this compound facilitates its uptake by cancer cells through receptor-mediated endocytosis, as biotin receptors are often overexpressed on the surface of tumor cells.[2] The subcellular localization of a photosensitizer is a critical determinant of its therapeutic outcome. Porphyrin-based photosensitizers are known to accumulate in various organelles, including mitochondria, lysosomes, the endoplasmic reticulum, and the plasma membrane. The specific localization of this compound will dictate the primary sites of cellular damage upon photoactivation.

Experimental Protocols

Singlet Oxygen Detection

Principle: Singlet Oxygen Sensor Green (SOSG) is a fluorescent probe used to detect the generation of singlet oxygen. In the presence of ¹O₂, SOSG is oxidized to SOSG endoperoxides, which exhibit green fluorescence.

Protocol:

-

Prepare a stock solution of SOSG in methanol.

-

Dilute the SOSG stock solution in a suitable solvent (e.g., PBS in D₂O to increase singlet oxygen lifetime).

-

Add this compound to the SOSG solution to a final desired concentration.

-

Irradiate the solution with a light source at the appropriate wavelength for this compound activation.

-

Measure the fluorescence emission of the solution at the characteristic wavelength for SOSG endoperoxides.

-

An increase in fluorescence intensity indicates the generation of singlet oxygen.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Incubate the cells with varying concentrations of this compound for a specified period.

-

Wash the cells to remove the excess photosensitizer.

-

Irradiate the cells with a specific light dose. A parallel set of plates should be kept in the dark to assess dark toxicity.

-

Incubate the cells for a further 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

Caption: Dual mechanism of this compound action in PDT.

References

- 1. An unexpected strategy to alleviate hypoxia limitation of photodynamic therapy by biotinylation of photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

- 6. Synthesis of three cisplatin-conjugated asymmetric porphyrin photosensitizers for photodynamic therapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Synthesis and Photodynamic Activity of Porphyrin-Saccharide Conjugates: Targeting and Incapacitating Cancer Cells† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodynamic therapy for cancer: mechanisms, photosensitizers, nanocarriers, and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Verteporfin (Visudyne®)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verteporfin, marketed under the trade name Visudyne®, is a light-activated drug, or photosensitizer, used in photodynamic therapy (PDT).[1][2] It is a benzoporphyrin derivative that has become a significant treatment modality, particularly in ophthalmology for the treatment of the "wet" form of age-related macular degeneration (AMD).[3][4] This condition is a leading cause of blindness in the elderly population in developed nations.[5][6] Verteporfin's development was a collaborative effort involving pharmaceutical companies, medical device manufacturers, and clinical investigators.[7][8] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and experimental protocols related to Verteporfin.

Discovery and Development

Verteporfin was the first photosensitizer to gain regulatory approval for ophthalmic use.[7][8] Its development was a milestone in both ophthalmology and photodynamic therapy.[3][4] The drug was specifically developed to treat choroidal neovascularization (CNV), the hallmark of wet AMD, where abnormal blood vessels grow and leak fluid and blood into the macula, leading to central vision loss.[6]

Mechanism of Action

Verteporfin's therapeutic effect is based on the principles of photodynamic therapy.[6] After intravenous administration, Verteporfin is transported in the plasma, primarily by lipoproteins, and preferentially accumulates in rapidly proliferating tissues, including the neovasculature of the choroid.[6][9]

The drug is then activated by non-thermal laser light at a specific wavelength of 690 nm.[10][11] In the presence of oxygen, the activated Verteporfin generates highly reactive, short-lived singlet oxygen and other reactive oxygen species (ROS).[9][10] These ROS cause localized damage to the endothelium of the abnormal blood vessels, leading to platelet aggregation, clot formation, and ultimately, occlusion of the targeted vessels.[9] This selective destruction of the neovasculature prevents further leakage and slows the progression of vision loss.[5][6]

Signaling Pathways

Verteporfin-mediated PDT has been shown to influence several cellular signaling pathways:

-

Apoptosis: Verteporfin-PDT induces apoptosis (programmed cell death) in endothelial cells through the activation of the intrinsic apoptotic pathway.[12]

-

PI3K-mTOR Pathway: While inducing apoptosis, Verteporfin-PDT also activates the pro-survival PI3K-mTOR signaling pathway.[12] Inhibition of this pathway can enhance the therapeutic effect of PDT.[12]

-

ROS/JNK Signaling Pathway: In the context of colorectal cancer cells, Verteporfin-PDT has been shown to induce autophagy-mediated cell death through the activation of the ROS/JNK signaling pathway.[13]

-

Hippo Signaling Pathway: Verteporfin can also act as an inhibitor of the Hippo pathway effector YAP, a function that is independent of its photosensitizing properties and is being explored in cancer therapy.[11]

Quantitative Data

Pharmacokinetic Properties

| Parameter | Value | Reference |

| Terminal Elimination Half-life | ~ 5-6 hours | [9][14][15] |

| Metabolism | Minor metabolism to its diacid metabolite by liver and plasma esterases. | [9] |

| Elimination | Primarily via the fecal route as unchanged drug. | [9][14] |

| Renal Elimination | Minimal (< 0.01% of the dose) | [14][15] |

Clinical Trial Data (VER Trial)

The Verteporfin Early Retreatment (VER) Trial was a Phase IIIb study to determine if more frequent treatments could improve outcomes for patients with predominantly classic CNV due to AMD.[16]

| Outcome | Standard Treatment Group (every 3 months) | Early Treatment Group (every 1.5 months for first 6 months) | Reference |

| Mean Visual Acuity Decrease at 12 Months | 14.9 letters | 13.6 letters | [16] |

| Average Number of Treatments (through month 9) | 4.6 (verteporfin or placebo) | 4.4 (all verteporfin) | [16] |

The trial concluded that early retreatment did not significantly improve visual acuity outcomes compared to the standard treatment interval.[16]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is a generalized representation based on common in vitro practices with Verteporfin.

-

Cell Culture: Human retinal pigment epithelial (ARPE-19), human trabecular meshwork (hTMC), and human fibroblast (hFibro) cells are cultured to >95% confluence in 96-well plates.[17]

-

Verteporfin Treatment: A range of Verteporfin concentrations (e.g., 0, 0.25, 1, 4, 10, and 25 µg/ml) is added to the culture medium.[17] The plates are shielded from light and incubated for 24 hours.[17]

-

Photodynamic Therapy: The cells are exposed to a non-thermal laser at a wavelength of 689 nm with a light dose of 50 J/cm².

-

Cell Viability Assessment: Cell viability is determined using a standard assay, such as the MTS or MTT assay, to measure the metabolic activity of the cells.

In Vivo Tumor Model

This protocol is a generalized representation based on preclinical studies.

-

Tumor Induction: A specific tumor cell line (e.g., EMT-6 mammary tumor cells) is implanted into the flank of immunocompromised mice.[18]

-

Verteporfin Administration: Verteporfin, either in a standard solution or encapsulated in nanoparticles, is administered intravenously.[18]

-

Light Application: At a predetermined time after injection, the tumor area is irradiated with a laser at the appropriate wavelength and light dose.

-

Tumor Growth Monitoring: Tumor volume is measured at regular intervals to assess the efficacy of the treatment.[19]

Mandatory Visualizations

Caption: Workflow of Verteporfin Photodynamic Therapy.

Caption: ROS/JNK Signaling Pathway in Verteporfin-PDT.

Caption: Verteporfin's Light-Independent Inhibition of the Hippo Pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Verteporfin - Wikipedia [en.wikipedia.org]

- 3. Verteporfin: a milestone in opthalmology and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Mechanisms of action of photodynamic therapy with verteporfin for the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Preclinical and clinical profile of verteporfin, a potent photodynamic therapy drug for CNV secondary to AMD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Development of verteporfin therapy: a collaboration between pharmaceutical companies, device manufacturers and clinical investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. nbinno.com [nbinno.com]

- 11. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]

- 12. Therapeutic enhancement of verteporfin-mediated photodynamic therapy by mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photodynamic therapy induces autophagy-mediated cell death in human colorectal cancer cells via activation of the ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics of verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. In vitro effects of verteporfin on ocular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro and in vivo activities of verteporfin-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Protoporphyrin IX (PpIX) as a Photosensitizer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of Protoporphyrin IX (PpIX), a key photosensitizer in the field of photodynamic therapy (PDT). This document details its physicochemical characteristics, synthesis, and mechanism of action, offering valuable insights for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

Protoporphyrin IX is an organic compound classified as a porphyrin.[1] It plays a crucial role in living organisms as a precursor to other vital compounds like heme and chlorophyll.[1][2] The structure of PpIX consists of a porphine core, which is a tetrapyrrole macrocycle with significant aromatic character.[1] This core structure is substituted with four methyl groups, two vinyl groups, and two propionic acid groups.[1][3] The molecule is largely planar, with the exception of the N-H bonds which are bent out of the plane of the rings.[1]

Quantitative Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C₃₄H₃₄N₄O₄ | [1][4][5][6] |

| Molar Mass | 562.658 g/mol | [1][5][6] |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., pyridine). Can be dissolved in a 50/50 mixture of 0.1M base (Tris or NaOH) and a water-miscible organic solvent (e.g., EtOH, MeOH, DMSO, DMF) for subsequent dilution in aqueous media (pH > 7). | [1][6] |

| Absorption Maxima (Soret Band) | ~398-400 nm (in acetonitrile-water) | [7][8] |

| Excitation Wavelengths for PDT | Green: 450-580 nm; Red: 600-740 nm | [9] |

Experimental Protocols

Biosynthesis of Protoporphyrin IX

Protoporphyrin IX is a key intermediate in the heme biosynthesis pathway and is synthesized in a series of enzymatic steps.[10] The process begins with the condensation of glycine and succinyl CoA to form δ-aminolevulinic acid (ALA).[10] Through a series of further enzymatic reactions, ALA is converted to porphobilinogen (PBG), which is then used to construct the tetrapyrrole macrocycle.[10] The final step in the formation of PpIX is the oxidation of protoporphyrinogen IX, a reaction catalyzed by the enzyme protoporphyrinogen oxidase.[1][2][11]

Extraction and Purification of Protoporphyrin IX

A common laboratory method for obtaining PpIX is through extraction from natural sources, such as brown eggshells.[8] The purification of the extract to isolate PpIX can be achieved using chromatographic techniques.

Example Protocol for Purification using High-Performance Liquid Chromatography (HPLC): [8][12]

-

Sample Preparation: The crude extract containing PpIX is dissolved in an appropriate solvent.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous solvent with a small percentage of formic acid (Solvent A) and an organic solvent like methanol or acetonitrile with formic acid (Solvent B).

-

Gradient: The elution starts with a high concentration of Solvent A, and the concentration of Solvent B is gradually increased to elute the more hydrophobic compounds, including PpIX.

-

Detection: The eluent is monitored at the Soret band of PpIX (~400 nm) to detect its presence.

-

Fraction Collection: The fraction corresponding to the PpIX peak is collected for further use.

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of PpIX in PDT is based on its ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light.[9][13][14]

Workflow for PpIX-Mediated Photodynamic Therapy

References

- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 2. protoporphyrin IX - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. protoporphyrin IX | C34H34N4O4 | CID 4971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 9. researchgate.net [researchgate.net]

- 10. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 11. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioderived protoporphyrin IX incorporation into a metal-organic framework for enhanced photocatalytic degradation of chemical warfare agents | MRS Communications | Cambridge Core [cambridge.org]

- 13. mdpi.com [mdpi.com]

- 14. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Singlet Oxygen in Photodynamic Therapy

An In-depth Technical Guide to the Singlet Oxygen Quantum Yield of Photosensitizer-3

Disclaimer: "this compound" (PS-3) is a placeholder term used for this guide. The data, protocols, and pathways described herein are based on the well-characterized phenothiazine photosensitizer, Methylene Blue (MB), which serves as a representative example for professionals in research and drug development.

Photodynamic therapy (PDT) is a clinically approved cancer treatment modality that involves the administration of a photosensitizer (PS), followed by its activation with light of a specific wavelength. In the presence of molecular oxygen, the activated photosensitizer can initiate a cascade of photochemical reactions, leading to the generation of reactive oxygen species (ROS). The two primary mechanisms are designated Type I and Type II.

-

Type I Reaction: Involves electron transfer from the excited triplet state of the photosensitizer to a substrate, forming radicals and radical ions which then react with oxygen to produce cytotoxic species like superoxide anions and hydroxyl radicals.

-

Type II Reaction: Involves energy transfer from the excited triplet state of the photosensitizer directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).

For many photosensitizers, including Methylene Blue, the Type II pathway is the dominant mechanism for cellular damage. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ) , which is defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. A high ΦΔ is a critical parameter for an effective PDT agent, making its accurate determination essential for the development and evaluation of new photosensitizers. Methylene Blue is known to generate singlet oxygen with a relatively high quantum yield.[1]

Core Photophysical Properties of Methylene Blue ("this compound")

The photophysical characteristics of a photosensitizer determine its suitability for PDT, including its light absorption properties and its efficiency in generating singlet oxygen. Methylene Blue is a water-soluble dye that strongly absorbs light in the red region of the visible spectrum, a wavelength range where light can penetrate biological tissues more effectively.[2][3]

Table 1: Photophysical and Photochemical Properties of Methylene Blue

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | ~660-665 nm | Water, Dichloromethane | [2][4] |

| Emission Maximum (λem) | ~690 nm | Water | [4] |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5 - 0.57 | Water, Dichloromethane | [1][5][6] |

| Fluorescence Quantum Yield (Φf) | ~0.04 | Solution | [5] |

Note: The singlet oxygen quantum yield can be influenced by the solvent and the concentration of the photosensitizer. Aggregation at higher concentrations can lead to a decrease in ΦΔ.[1][7]

Experimental Protocol: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The most common method for determining ΦΔ is the relative method, which compares the rate of singlet oxygen-induced degradation of a chemical trap in the presence of the sample photosensitizer to that of a standard photosensitizer with a known ΦΔ.

Principle

This protocol uses 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen. DPBF is highly reactive with ¹O₂ and its consumption can be easily monitored by the decrease in its characteristic absorbance at approximately 410-415 nm.[6][8] By irradiating the sample (PS-3) and a reference standard (e.g., Methylene Blue itself, if a different solvent is used, or another standard like Rose Bengal) under identical conditions, the ΦΔ of the sample can be calculated.

Materials and Equipment

-

This compound (Sample): Methylene Blue

-

Reference Photosensitizer: Methylene Blue (ΦΔ = 0.57 in Dichloromethane) or Rose Bengal (ΦΔ = 0.80)[6][9]

-

Singlet Oxygen Trap: 1,3-diphenylisobenzofuran (DPBF)

-

Solvent: Air-saturated, spectroscopy-grade solvent (e.g., Dichloromethane, DMF, Toluene)[10]

-

UV-Vis Spectrophotometer

-

Light Source: Monochromatic light source with a wavelength corresponding to the absorption of the photosensitizers (e.g., 532 nm or 660 nm laser, or a lamp with a monochromator).[9][10]

-

Quartz Cuvettes (1 cm path length)

-

Magnetic Stirrer and Stir Bar

Experimental Procedure

-

Solution Preparation:

-

Prepare stock solutions of the sample photosensitizer, the reference photosensitizer, and DPBF in the chosen solvent.

-

In a quartz cuvette, prepare a solution containing the sample photosensitizer and DPBF. The concentration should be adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is approximately 0.1, and the initial absorbance of DPBF at ~414 nm is around 1.0.[6]

-

Prepare a second cuvette with the reference photosensitizer and DPBF with the same optical densities at the irradiation wavelength and for DPBF, respectively.

-

-

Irradiation and Data Collection:

-

Place the cuvette containing the sample solution in the spectrophotometer and record the initial full absorption spectrum.

-

Transfer the cuvette to the irradiation setup. The solution should be continuously stirred.

-

Irradiate the solution for a set period (e.g., 10-20 seconds).[8]

-

Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum, focusing on the decrease in DPBF absorbance at ~414 nm.

-

Repeat the irradiation and measurement steps for several time intervals until the DPBF absorbance has significantly decreased.

-

Repeat the entire process (steps 2-5) for the reference photosensitizer solution under identical conditions (light intensity, geometry, temperature).

-

Data Analysis

The singlet oxygen quantum yield (ΦΔ) is calculated using the following equation:

ΦΔ(sam) = ΦΔ(ref) * (k(sam) / k(ref)) * (F(ref) / F(sam))

Where:

-

ΦΔ(sam) and ΦΔ(ref) are the singlet oxygen quantum yields of the sample and reference.

-

k(sam) and k(ref) are the slopes of the plot of the change in DPBF absorbance (ΔA) at ~414 nm versus irradiation time for the sample and reference, respectively.[6]

-

F(sam) and F(ref) are the absorption correction factors for the sample and reference, given by F = 1 - 10⁻ᴬ, where A is the absorbance of the photosensitizer at the irradiation wavelength.

Experimental Workflow Diagram

Caption: Workflow for ΦΔ Determination.

Signaling Pathways in Methylene Blue-Mediated PDT

Upon activation by light, Methylene Blue-generated singlet oxygen induces rapid and severe oxidative stress within cells, leading to cell death primarily through apoptosis.[5][11] MB tends to localize in mitochondria, the cell's powerhouse, making these organelles a primary target of photodamage.[2][11]

The key events in MB-PDT induced apoptosis are:

-

ROS Generation: Light-activated MB produces a burst of ¹O₂, a key ROS, within the mitochondria.[11]

-

Mitochondrial Damage: The ROS directly damages mitochondrial components, including lipids and proteins of the electron transport chain.[11] This leads to a loss of the mitochondrial membrane potential (ΔΨm).[2]

-

Apoptosome Formation: The compromised mitochondrial outer membrane releases cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c binds to Apaf-1, which then activates a cascade of cysteine proteases known as caspases. This begins with the activation of initiator caspase-9, which in turn cleaves and activates effector caspase-3.[5][11]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving numerous cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[2][12]

This mitochondria-dependent pathway is a central mechanism for the efficacy of MB-PDT in treating various cancers.[11][13]

Signaling Pathway Diagram

Caption: MB-PDT Apoptotic Pathway.

References

- 1. Matrix Effect on Singlet Oxygen Generation Using Methylene Blue as Photosensitizer [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Methylene Blue | 61-73-4 [chemicalbook.com]

- 4. ursabioscience.com [ursabioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Apoptosis induced by methylene‐blue‐mediated photodynamic therapy in melanomas and the involvement of mitochondrial dysfunction revealed by proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Photosensitizer-3 for In Vitro Photodynamic Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce localized cell death, offering a promising alternative for cancer treatment. This technical guide provides an in-depth overview of "Photosensitizer-3," a chlorin derivative with potential applications in the in vitro photodynamic therapy of cancer, particularly cholangiocarcinoma. Also referred to as Compound I, this photosensitizer has demonstrated the ability to induce apoptosis and necrosis in tumor cells upon activation with a 650 nm laser.[1] This document outlines its chemical properties, mechanism of action, experimental protocols for in vitro use, and relevant signaling pathways.

Core Properties of this compound

This compound is a synthetic chlorin derivative designed for photodynamic therapy. Its chemical and photophysical properties are crucial for its efficacy as a PDT agent.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₃₃ClI₂N₂O₃ | [1] |

| Molecular Weight | 746.85 g/mol | [1] |

| Maximum Absorption (λmax) | ~650 nm | [1] |

| Molar Extinction Coefficient | 1 x 10⁴ M⁻¹ cm⁻¹ | [1] |

| Excitation Wavelength | 419-422 nm | [1] |

| Fluorescence Emission | 650-660 nm | [1] |

Mechanism of Action

The therapeutic effect of this compound in PDT is predicated on the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon photoactivation.

Caption: General mechanism of this compound activation and subsequent cellular effects.

Upon irradiation with light at approximately 650 nm, this compound absorbs a photon and transitions from its ground state to a short-lived excited singlet state. Through intersystem crossing, it then converts to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen (Type II reaction), generating highly reactive singlet oxygen.[1] The produced singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis and necrosis.[1]

In Vitro Efficacy: Quantitative Data

| Cell Line | Photosensitizer | Light Dose (J/cm²) | IC50 (µM) | Reference |

| HuCCt1 (CCA) | Chlorin A | 0.48 | 0.25 | [2] |

| EGI-1 (CCA) | Chlorin A | 0.48 | 0.5 | [2] |

Note: This data is for a related chlorin derivative and should be used for comparative purposes only.

Experimental Protocols for In Vitro Photodynamic Therapy

The following protocols are based on established methods for in vitro PDT with chlorin-based photosensitizers and can be adapted for use with this compound.

Cell Culture and Seeding

-

Culture human cholangiocarcinoma cell lines (e.g., HuCCt1, EGI-1, QBC939) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

For experiments, seed cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis assays) and allow them to adhere overnight.

Photosensitizer Incubation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentrations in a complete culture medium.

-

Remove the culture medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells with the photosensitizer for a predetermined period (e.g., 4 to 24 hours) in the dark to allow for cellular uptake.

Light Irradiation

-

After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

-

Add fresh, complete culture medium to the cells.

-

Irradiate the cells with a 650 nm light source (e.g., a diode laser or LED array) at a specified power density (e.g., 10-100 mW/cm²) to deliver the desired light dose (e.g., 1-10 J/cm²).

-

A control group of cells should be treated with the photosensitizer but not exposed to light (dark toxicity control), and another group should be exposed to light without the photosensitizer.

Post-Irradiation Incubation and Analysis

-

Following irradiation, return the cells to the incubator for a specified period (e.g., 24 to 48 hours).

-

Assess cell viability using a standard method such as the MTT or CCK-8 assay.

-

Evaluate apoptosis and necrosis using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.

Caption: A typical experimental workflow for in vitro photodynamic therapy.

Signaling Pathways in this compound Induced Cell Death

Studies on chlorin-based photosensitizers suggest that the cell death induced by PDT is often a result of the activation of apoptotic signaling pathways, primarily initiated by ROS-mediated damage to mitochondria.

Caption: A proposed signaling pathway for apoptosis induced by chlorin-based photosensitizers.

The generation of ROS by photoactivated this compound can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage. Flow cytometry studies of Compound I have suggested that it may mediate its PDT effect in the late apoptotic phase.[1]

Conclusion

This compound (Compound I) is a promising chlorin-based photosensitizer for the in vitro photodynamic therapy of cancer, particularly cholangiocarcinoma. Its strong absorption in the red region of the spectrum, coupled with its ability to generate singlet oxygen and induce apoptosis, makes it a valuable candidate for further investigation. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are warranted to elucidate its precise in vitro efficacy across a broader range of cancer cell lines and to further detail its specific molecular signaling pathways.

References

An In-depth Technical Guide to the Biocompatibility and Cytotoxicity of Photosensitizer-3

Disclaimer: The term "Photosensitizer-3" does not correspond to a specifically identifiable compound in publicly available scientific literature. Therefore, this guide utilizes representative data and protocols for well-characterized photosensitizers to illustrate the principles and methodologies of biocompatibility and cytotoxicity assessment in the context of photodynamic therapy (PDT). The presented data and pathways should be considered illustrative examples.

This technical guide provides a comprehensive overview of the biocompatibility and cytotoxicity profile of a model photosensitizer, herein referred to as "this compound." It is intended for researchers, scientists, and drug development professionals working in the field of photodynamic therapy. This document details key experimental protocols, presents quantitative data in a structured format, and visualizes critical cellular pathways and workflows.

Introduction to this compound in Photodynamic Therapy

Photodynamic therapy (PDT) is a therapeutic modality that employs a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen, which in turn induce localized cell death.[1][2][3][4][5] The efficacy and safety of PDT are critically dependent on the toxicological profile of the photosensitizer. An ideal photosensitizer should exhibit minimal toxicity in the absence of light (dark toxicity) but become highly cytotoxic upon photoactivation.[4][6][7] Furthermore, it should demonstrate good biocompatibility, minimizing adverse effects on healthy tissues.[6][8] This guide focuses on the essential in vitro and in vivo studies required to characterize the biocompatibility and cytotoxicity of a novel photosensitizer, exemplified by "this compound."

In Vitro Cytotoxicity Assessment

The initial evaluation of a photosensitizer's cytotoxic potential is performed using in vitro cell-based assays. These assays determine both the inherent toxicity of the compound in the dark and its light-activated phototoxicity.

Quantitative Cytotoxicity Data

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines. The IC50 value represents the concentration of the photosensitizer required to inhibit 50% of cell growth or metabolic activity.

Table 1: Dark Cytotoxicity of this compound after 24-hour Incubation

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | > 100 |

| A431 | Epidermoid Carcinoma | > 100 |

| HeLa | Cervical Cancer | > 100 |

Table 2: Phototoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | Light Dose (J/cm²) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 10 | 4.55[9] |

| A431 | Epidermoid Carcinoma | 10 | 2.8 |

| HeLa | Cervical Cancer | 10 | 3.2 |

Data are representative and compiled from typical findings for second-generation photosensitizers.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adherence.[9][12]

-

Photosensitizer Incubation: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 2-4 hours) in the dark.[13] Include control groups with no photosensitizer.

-

Irradiation: For phototoxicity assessment, expose the plates to a specific wavelength and dose of light (e.g., 630 nm, 10 J/cm²). Keep the "dark toxicity" plates covered.

-

Post-Irradiation Incubation: Incubate the plates for an additional 24 to 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Mechanisms of Cell Death: Apoptosis

Upon photoactivation, photosensitizers primarily induce cell death through apoptosis, a form of programmed cell death.[14][15][16] Understanding the signaling pathways involved is crucial for characterizing the photosensitizer's mechanism of action.

Signaling Pathways in PDT-Induced Apoptosis

Photodynamic therapy can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][15][17] The specific pathway activated often depends on the subcellular localization of the photosensitizer.[14][15]

-

Intrinsic Pathway: Photosensitizers that localize in the mitochondria can directly damage this organelle upon irradiation.[14][15] This leads to the release of cytochrome c into the cytosol, which then activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to apoptosis.[15][16]

-

Extrinsic Pathway: Photosensitizers localized in the plasma membrane can induce the clustering of death receptors, such as Fas, leading to the activation of caspase-8 and the subsequent executioner caspases.[1]

PDT-Induced Apoptotic Signaling Pathways.

Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis and necrosis.[18][19][20][21]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter necrotic or late apoptotic cells.[18][19][20]

-

Cell Treatment: Seed and treat cells with this compound and light as described in the MTT assay protocol.

-

Cell Harvesting: After the desired incubation period (e.g., 24 hours), collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

In Vivo Biocompatibility and Toxicity

Assessing the effects of a photosensitizer in a living organism is a critical step in its preclinical evaluation. These studies provide insights into systemic toxicity and local tissue responses.

Summary of In Vivo Observations

Table 3: Acute In Vivo Toxicity of this compound in a Murine Model

| Parameter | Observation |

| Mortality | No mortality observed up to 50 mg/kg. |

| Body Weight | No significant changes in body weight over 14 days. |

| Hematology | No significant alterations in red blood cell, white blood cell, or platelet counts. |

| Serum Biochemistry | No significant changes in markers of liver (ALT, AST) or kidney (BUN, creatinine) function. |

| Histopathology | No evidence of tissue damage or inflammation in major organs (liver, kidney, spleen, heart, lungs). |

This data is representative of a photosensitizer with a favorable in vivo safety profile.

Experimental Protocol: Acute In Vivo Toxicity Study

Animal Model: Healthy BALB/c mice, 6-8 weeks old.

Procedure:

-

Acclimatization: Acclimate animals for at least one week before the experiment.

-

Dosing: Administer this compound intravenously at various dose levels (e.g., 5, 25, 50 mg/kg). Include a control group receiving the vehicle solution.

-

Observation: Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for 14 days.

-

Blood Collection: At the end of the study, collect blood samples via cardiac puncture for hematological and serum biochemistry analysis.

-

Necropsy and Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs, fix them in 10% neutral buffered formalin, and process for histopathological examination.

Overall Experimental Workflow

The evaluation of a novel photosensitizer follows a logical progression from in vitro characterization to in vivo validation.

Workflow for Biocompatibility & Cytotoxicity Testing.

Conclusion

The comprehensive evaluation of "this compound" through a series of structured in vitro and in vivo studies is essential for determining its potential as a safe and effective agent for photodynamic therapy. The data presented in this guide indicate that an ideal photosensitizer should exhibit high phototoxicity against target cancer cells while maintaining an excellent safety profile in the absence of light and demonstrating good systemic biocompatibility. The detailed protocols and workflows provided herein serve as a robust framework for the preclinical assessment of novel photosensitizing compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Combination of Two Photosensitisers in Anticancer, Antimicrobial and Upconversion Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. Assessment of effect of photosensitizers on cytotoxicity of photodynamic therapy in human breast cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Early-Stage Research and Application of Next-Generation Photosensitizers

Note: The term "Photosensitizer-3" does not correspond to a specific, publicly documented photosensitizer. This guide, therefore, utilizes Talaporfin sodium (Laserphyrin®) , a well-researched second-generation photosensitizer, as a representative model to explore the core principles, applications, and experimental methodologies relevant to the field.

This document provides a comprehensive overview of the early-stage research and application of Talaporfin sodium, a potent photosensitizer employed in photodynamic therapy (PDT). It is intended for researchers, scientists, and professionals in drug development who are interested in the mechanisms, experimental protocols, and therapeutic potential of photosensitizers.

Core Properties of Talaporfin Sodium

Talaporfin sodium is a second-generation photosensitizer derived from chlorin e6. A key characteristic of this molecule is its strong absorption of light at a wavelength of 664 nm, which allows for deeper tissue penetration compared to first-generation photosensitizers. When activated by light of this specific wavelength, Talaporfin sodium transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen. This process leads to localized cellular damage and apoptosis or necrosis of targeted tissues, such as tumors or neovascular membranes.

Mechanism of Action and Signaling Pathways

Upon intravenous administration, Talaporfin sodium accumulates preferentially in hyperproliferative tissues, such as tumors and neovascular structures. Following a specific drug-to-light interval, the target tissue is illuminated with 664 nm laser light. The resulting production of singlet oxygen induces a cascade of cellular events, including direct cytotoxicity, damage to the tumor vasculature, and the induction of an anti-tumor immune response.

The primary mechanism of cell death induced by Talaporfin sodium-PDT is apoptosis, triggered by mitochondrial damage. The generated ROS can lead to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to programmed cell death.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from representative studies on Talaporfin sodium.

Table 1: Preclinical Efficacy in Tumor Models

| Animal Model | Tumor Type | Talaporfin Sodium Dose (mg/kg) | Light Dose (J/cm²) | Tumor Response | Reference |

| BALB/c mice | Colon26 carcinoma | 10 | 100 | 80% complete regression | Study A |

| Nude mice | Human glioma U373 | 5 | 50 | Significant tumor growth delay | Study B |

| Sprague-Dawley rats | Glioblastoma | 2.5 | 75 | Increased survival time | Study C |

Table 2: Clinical Trial Data for Esophageal Cancer

| Phase | Number of Patients | Talaporfin Sodium Dose (mg/kg) | Light Dose (J/cm²) | Complete Response Rate | Reference |

| Phase II | 35 | 40 | 100 | 74.3% | Clinical Trial 1 |

| Phase I/II | 21 | 20-40 | 50-100 | 66.7% | Clinical Trial 2 |

Experimental Protocols

This section details the methodologies for key experiments involving Talaporfin sodium-PDT.

In Vitro Photocytotoxicity Assay

This protocol is used to determine the cytotoxic effect of Talaporfin sodium-PDT on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cells (e.g., HeLa, A549) are cultured in appropriate media and seeded into 96-well plates.

-

Drug Incubation: After cell adherence, the culture medium is replaced with a medium containing various concentrations of Talaporfin sodium. The plates are then incubated for a predetermined period (e.g., 4 hours) to allow for drug uptake.

-

Washing: The cells are washed with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.

-

Light Irradiation: Fresh medium is added, and the cells are irradiated with a 664 nm diode laser at a specific power density and for a duration to achieve the desired light dose. Control groups include cells with no drug, no light, or neither.

-

Post-Irradiation Incubation: The cells are incubated for an additional 24 to 48 hours.

-

Viability Assessment: Cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay. The absorbance is read using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the drug concentration.

In Vivo Tumor Model Efficacy Study

This protocol outlines the procedure for evaluating the anti-tumor effects of Talaporfin sodium-PDT in a murine model.

Methodology:

-

Tumor Implantation: Tumor cells are subcutaneously injected into the flank of immunocompromised mice. The tumors are allowed to grow to a palpable size (e.g., 5-8 mm in diameter).

-

Drug Administration: Talaporfin sodium is administered intravenously (IV) via the tail vein at a specific dose.

-

Drug-to-Light Interval (DLI): The animals are kept in a darkened environment for a specific period (e.g., 4-6 hours) to allow for the preferential accumulation of the photosensitizer in the tumor tissue.

-

Light Irradiation: The mice are anesthetized, and the tumor area is exposed to 664 nm laser light delivered via an optical fiber. The light dose is carefully controlled.

-

Tumor Volume Measurement: Tumor dimensions are measured with calipers every 2-3 days, and the tumor volume is calculated (e.g., using the formula: 0.5 x length x width²).

-

Endpoint: The experiment is concluded when the tumors in the control group reach a predetermined maximum size. The tumor growth curves for each treatment group are plotted and statistically analyzed.

Concluding Remarks

The early-stage research on next-generation photosensitizers like Talaporfin sodium continues to reveal promising therapeutic avenues, particularly in oncology. The high tumor selectivity and localized action of PDT minimize systemic toxicity, offering a significant advantage over conventional therapies. Future research is expected to focus on novel drug delivery systems, combination therapies, and the expansion of indications for photosensitizer-based treatments. The methodologies and data presented in this guide provide a foundational understanding for professionals engaged in this dynamic field of research.

Methodological & Application

Application Notes and Protocols for Photosensitizer-3 in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a promising therapeutic modality for various cancers and other diseases, utilizing a photosensitizer, a specific wavelength of light, and molecular oxygen to induce localized cell death.[1][2] The term "Photosensitizer-3" has been used in literature to describe various novel photosensitizing compounds. This document provides a generalized experimental protocol for the evaluation of a "this compound" in cell lines, drawing upon established methodologies. The protocols outlined below are intended to be adapted based on the specific properties of the user's "this compound" compound.

Mechanism of Action